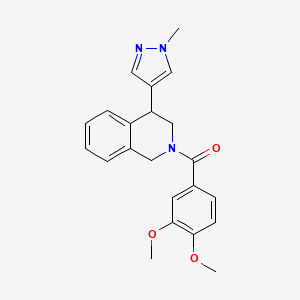

![molecular formula C16H15NO3S B2670486 2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 398997-40-5](/img/structure/B2670486.png)

2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

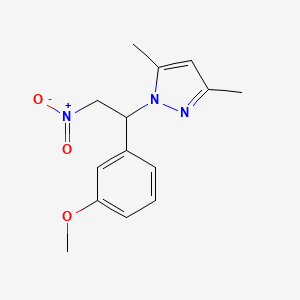

“2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the CAS Number: 338409-62-4 . It has a molecular weight of 239.3 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3S/c1-8-2-4-9(5-3-8)12-10(13)6-16-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as boiling point, density, and solubility were not available in the sources I have access to.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds structurally related to "2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid" have been studied for their potent and selective activities against the gastric pathogen Helicobacter pylori. A prototype carbamate displayed low minimal inhibition concentration (MIC) values against a panel of 27 different clinically relevant H. pylori strains, including strains resistant to metronidazole or clarithromycin, highlighting its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).

Polymerization

Sulfur-containing carboxylic acids (SCCAs), including derivatives with structural similarities to the compound of interest, were investigated as electron donors in photoinduced free-radical polymerizations. These SCCAs, in conjunction with 4-carboxybenzophenone (CB) as a sensitizer, were shown to influence the rates of polymerization of acrylamide in aqueous solutions. This study sheds light on the mechanistic aspects of radical formation and polymerization processes, which could be applicable in developing novel polymer materials (Wrzyszczyński et al., 2000).

Plant Stress Tolerance

Research on benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, has demonstrated their effectiveness in inducing tolerance to various stresses in plants such as heat, drought, and chilling. This suggests that the benzoic acid structural portion might play a crucial role in conferring stress tolerance, potentially applicable to enhancing agricultural resilience (Senaratna et al., 2004).

Catalysis

Studies on sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester showcase its application as a recyclable catalyst for condensation reactions involving aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, highlighting the potential of sulfur-based catalysts in sustainable chemistry practices (Tayebi et al., 2011).

Corrosion Inhibition

The corrosion inhibition effects of Schiff bases, including derivatives structurally related to "this compound", on mild steel in hydrochloric acid solution were investigated. The compounds showed significant inhibition efficiencies, suggesting their potential use in corrosion protection applications (Behpour et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-11-6-8-12(9-7-11)17-15(18)10-21-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQONISSTWPHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2670404.png)

![N-Ethyl-N-[2-[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2670406.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2670407.png)

![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2670416.png)

![diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2670418.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2670420.png)